Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate)
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Overview
Description
Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) is a complex organophosphorus compound It is known for its unique structure, which includes both phosphonofluoridate and ethoxycarbonyl groups
Preparation Methods
The synthesis of Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) involves multiple steps. One common method includes the reaction of diethyl phosphite with ethyl chloroformate in the presence of a base, followed by the addition of an amine to form the desired product. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or toluene .
Chemical Reactions Analysis
Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Scientific Research Applications
Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission .
Comparison with Similar Compounds
Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) can be compared with other organophosphorus compounds such as:
Diethyl phosphite: Similar in structure but lacks the ethoxycarbonyl group.
Ethyl chloroformate: Contains the ethoxycarbonyl group but lacks the phosphonofluoridate moiety.
Phosphonofluoridate derivatives: These compounds share the phosphonofluoridate group but differ in other substituents.
The uniqueness of Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) lies in its combination of both ethoxycarbonyl and phosphonofluoridate groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62779-32-2 |
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Molecular Formula |
C8H17F2NO6P2 |
Molecular Weight |
323.17 g/mol |
IUPAC Name |
ethyl N-[bis[ethoxy(fluoro)phosphoryl]methyl]carbamate |
InChI |
InChI=1S/C8H17F2NO6P2/c1-4-15-7(12)11-8(18(9,13)16-5-2)19(10,14)17-6-3/h8H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
YCBHFLKWDDPNMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(P(=O)(OCC)F)P(=O)(OCC)F |
Origin of Product |
United States |
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